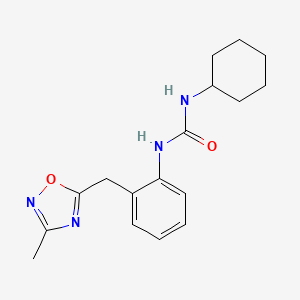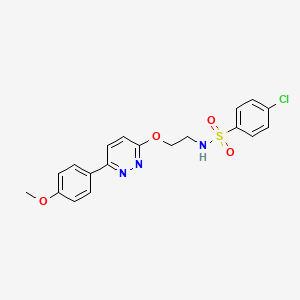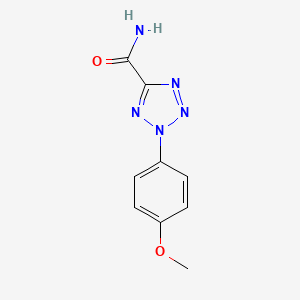![molecular formula C13H12F3NO B3008403 (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one CAS No. 478040-73-2](/img/structure/B3008403.png)
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Butenone Structure: The final step involves the formation of the butenone structure through a condensation reaction between the isoquinoline derivative and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of (E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways.
類似化合物との比較
Similar Compounds
(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one: shares similarities with other isoquinoline derivatives and trifluoromethylated compounds.
Isoquinoline Derivatives: Compounds such as papaverine and berberine, which also contain the isoquinoline moiety.
Trifluoromethylated Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine.
Uniqueness
The uniqueness of this compound lies in its combination of the isoquinoline structure with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
特性
IUPAC Name |
(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12(18)6-8-17-7-5-10-3-1-2-4-11(10)9-17/h1-4,6,8H,5,7,9H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGSPQJWXDCRR-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)
![1-[(5-fluoropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B3008322.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)


![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)


